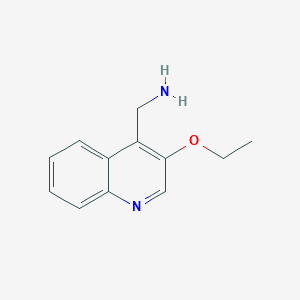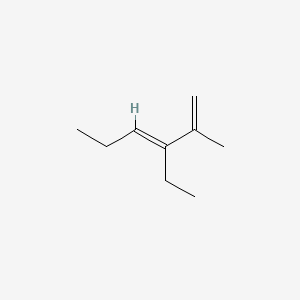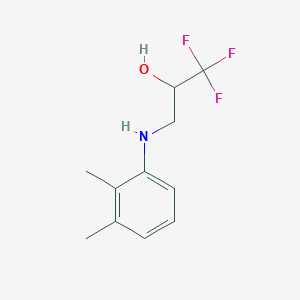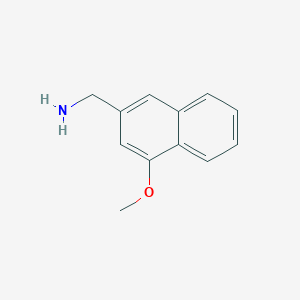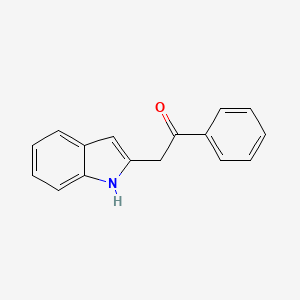
2-(2-Indolyl)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Indolyl)-1-phenylethanone is an organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound features an indole moiety attached to a phenyl group via an ethanone linkage, making it a valuable scaffold for the development of new pharmaceuticals and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Indolyl)-1-phenylethanone typically involves the Friedel-Crafts acylation of indole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Indole+Phenylacetyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Indolyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(2-Indolyl)-1-phenylacetic acid.
Reduction: Formation of 2-(2-Indolyl)-1-phenylethanol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(2-Indolyl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Indolyl)-1-phenylethanone involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
2-(3-Indolyl)-1-phenylethanone: Similar structure but with the indole moiety attached at the C3 position.
2-(2-Indolyl)-1-phenylpropanone: Similar structure but with a propanone linkage instead of ethanone.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group at the C3 position.
Uniqueness: 2-(2-Indolyl)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethanone linkage and the position of the indole moiety contribute to its unique properties compared to other indole derivatives.
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-15(13)17-14/h1-10,17H,11H2 |
InChI Key |
CGDXADFJAQECET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
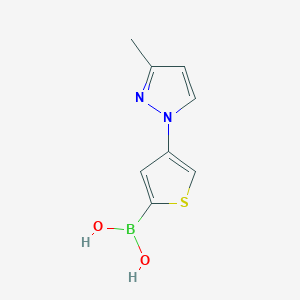
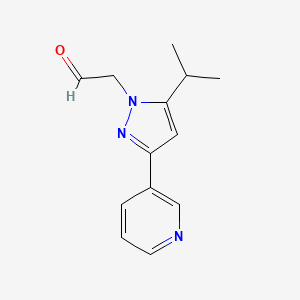
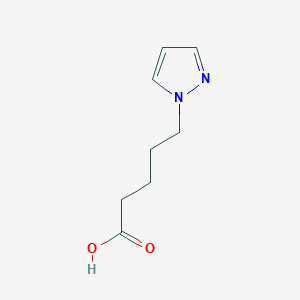
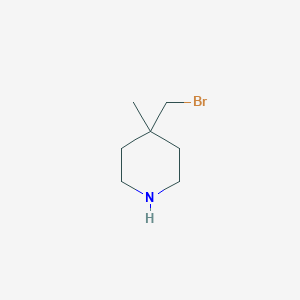
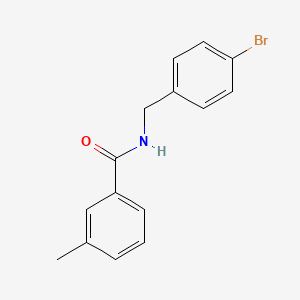
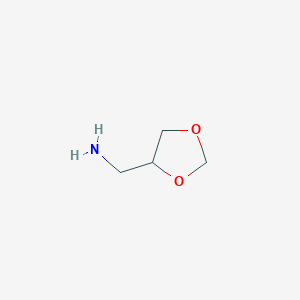
![2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13344296.png)
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)

